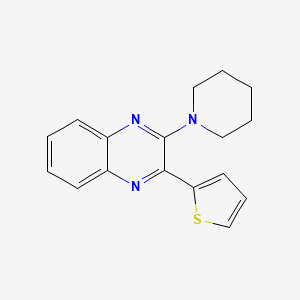![molecular formula C14H9F3N2O2 B14198211 4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-54-8](/img/structure/B14198211.png)
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a methoxy group at the 4-position, a trifluoromethoxyphenyl group at the 6-position, and a carbonitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile, while reduction of the carbonitrile group can produce 4-methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-amine.
科学的研究の応用
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of agrochemicals for crop protection.
作用機序
The mechanism of action of 4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-Methoxypyridine
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a trifluoromethoxy group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
833457-54-8 |
|---|---|
分子式 |
C14H9F3N2O2 |
分子量 |
294.23 g/mol |
IUPAC名 |
4-methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O2/c1-20-12-6-10(8-18)19-13(7-12)9-3-2-4-11(5-9)21-14(15,16)17/h2-7H,1H3 |
InChIキー |
GPDGWKIFITWDLM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
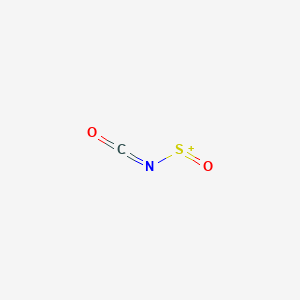
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
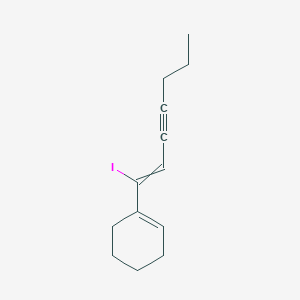
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)


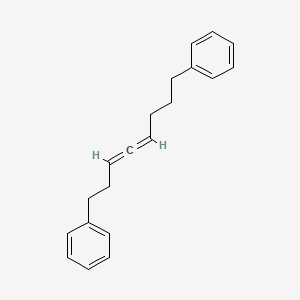
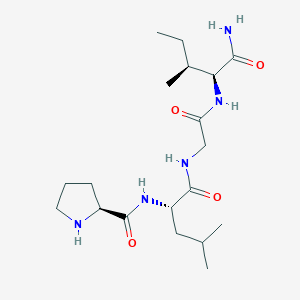
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
